molecular formula C34H31N7O6S2 B11452681 N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Cat. No.: B11452681
M. Wt: 697.8 g/mol
InChI Key: STLDWNGQAPMHJW-UHFFFAOYSA-N
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Description

“N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide” is a complex organic compound that features multiple functional groups, including triazole, pyrazole, and nitrobenzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide” typically involves multi-step organic synthesis. The process may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the pyrazole moiety via condensation reactions.
  • Attachment of the ethoxyphenyl and methoxyphenyl groups through substitution reactions.
  • Final coupling with the nitrobenzamide group under specific conditions such as the use of catalysts or specific solvents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate due to its complex structure and multiple functional groups.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, it might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • “N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide” can be compared with other triazole and pyrazole derivatives.
  • Similar compounds might include other triazole-based drugs or materials with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its complex structure might offer unique interactions and properties not found in simpler compounds.

Properties

Molecular Formula

C34H31N7O6S2

Molecular Weight

697.8 g/mol

IUPAC Name

N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

InChI

InChI=1S/C34H31N7O6S2/c1-3-47-27-16-12-24(13-17-27)39-31(20-35-33(43)23-6-10-25(11-7-23)41(44)45)36-37-34(39)49-21-32(42)40-29(22-8-14-26(46-2)15-9-22)19-28(38-40)30-5-4-18-48-30/h4-18,29H,3,19-21H2,1-2H3,(H,35,43)

InChI Key

STLDWNGQAPMHJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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